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Pseudobactin 7SR1

siderophore structural biology pseudobactin biosynthesis NMR solution structure

Pseudobactin 7SR1 is a yellow‑green fluorescent pyoverdin‑type siderophore produced by a plant‑deleterious Pseudomonas sp. (strain 7SR1) under iron limitation.

Molecular Formula C46H63N13O23
Molecular Weight 1166.1 g/mol
CAS No. 90295-72-0
Cat. No. B1494645
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePseudobactin 7SR1
CAS90295-72-0
Synonymspseudobactin 7SR1
Molecular FormulaC46H63N13O23
Molecular Weight1166.1 g/mol
Structural Identifiers
SMILESCC(C1C(=O)OCC(C(=O)NC(C(=O)NC(C(=O)N1)C(C(=O)O)O)CO)NC(=O)CNC(=O)C(C)NC(=O)C(CCCN(C(=O)C)O)NC(=O)C(CO)NC(=O)C2CCNC3=C(C=C4C=C(C(=O)C=C4N23)O)NC(=O)CC(C(=O)N)O)O
InChIInChI=1S/C46H63N13O23/c1-17(38(71)49-13-32(68)52-25-16-82-46(80)33(18(2)62)56-44(77)34(35(69)45(78)79)57-41(74)24(15-61)54-42(25)75)50-39(72)21(5-4-8-58(81)19(3)63)53-40(73)23(14-60)55-43(76)26-6-7-48-37-22(51-31(67)12-30(66)36(47)70)9-20-10-28(64)29(65)11-27(20)59(26)37/h9-11,17-18,21,23-26,30,33-35,48,60-62,64,66,69,81H,4-8,12-16H2,1-3H3,(H2,47,70)(H,49,71)(H,50,72)(H,51,67)(H,52,68)(H,53,73)(H,54,75)(H,55,76)(H,56,77)(H,57,74)(H,78,79)/t17-,18+,21+,23+,24-,25+,26-,30?,33-,34+,35+/m0/s1
InChIKeySHTGLBGMTGQZGL-QTZTZWBGSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Pseudobactin 7SR1 (CAS 90295-72-0): Siderophore Procurement for Plant–Microbe Iron-Competition Research


Pseudobactin 7SR1 is a yellow‑green fluorescent pyoverdin‑type siderophore produced by a plant‑deleterious Pseudomonas sp. (strain 7SR1) under iron limitation. The molecule is a cyclic octapeptide (C₄₆H₆₃N₁₃O₂₃, 1166 g mol⁻¹) bearing three bidentate Fe(III)‑chelating groups: an α‑hydroxy acid from β‑hydroxyaspartic acid, an o‑dihydroxy aromatic moiety of the quinoline chromophore, and a hydroxamate from Nᵟ‑acetyl‑Nᵟ‑hydroxyornithine [1]. Its structure is remarkably similar to pseudobactin from plant‑growth‑promoting Pseudomonas B10 [2], yet it originates from a phytopathogenic context, making it a critical probe for distinguishing beneficial versus deleterious iron‑scavenging strategies.

Why Pseudobactin 7SR1 Cannot Be Replaced by Other Pseudobactin or Pyoverdin Congeners


Fluorescent pseudomonad siderophores (pseudobactins/pyoverdins) share a conserved chromophore and bidentate chelating groups, yet their peptide chains differ in length, sequence, and cyclization mode, which govern receptor specificity and ecological function [1]. Pseudobactin 7SR1 is a cyclic octapeptide with a unique cyclodepsipeptidic substructure and was originally assigned an ester linkage between the C‑terminal Thr and the side‑chain OH of the second Ser [2]; re‑investigation demonstrated that the peptide chain is amidically bound to the chromophore while retaining the internal ester bridge, a connectivity not found in other pyoverdins [3]. Generic procurement of “pseudobactin” or “pyoverdine” overlooks these sequence‑dependent recognition elements that control competitive iron uptake in disease‑suppressive or deleterious rhizosphere interactions.

Head‑to‑Head and Cross‑Study Quantitative Differentiation of Pseudobactin 7SR1


Cyclodepsipeptidic Architecture Distinguished from Linear Pseudobactin and Pyoverdin Peptide Chains

Pseudobactin 7SR1 possesses a cyclodepsipeptidic substructure formed by an ester bond between the C‑terminal Thr and the side‑chain OH of the second Ser residue. This internal ester bridge was absent in the originally proposed linear structure [1] but was unequivocally demonstrated by NMR, distinguishing it from pseudobactin (Pseudomonas B10), which is a linear hexapeptide, and from pseudobactin A214, which is a linear octapeptide [2][3].

siderophore structural biology pseudobactin biosynthesis NMR solution structure

Association with Plant‑Deleterious Phenotype vs. Plant‑Growth‑Promoting Pseudobactin Producers

Pseudobactin 7SR1 is produced by a Pseudomonas strain that is deleterious to sugar beet [1], whereas pseudobactin from Pseudomonas B10 and pseudobactin 589 A are produced by plant‑growth‑promoting strains [2][3]. Pseudobactin 7SR1 and the plant‑beneficial pseudobactin of B10 are explicitly described in the primary literature as “remarkably similar” in chemical structure and chelating groups, yet the producing organisms occupy opposite ends of the plant‑health spectrum [1].

rhizosphere microbiology plant‑microbe interactions biocontrol siderophores

Resistance to Non‑Specific Proteolytic Enzymes Consistent with D‑Amino Acid Content

Pseudobactin 7SR1 was reported to be unaffected by non‑specific proteolytic enzymes, suggesting the presence of D‑amino acids in its peptide chain [1]. In contrast, the linear pseudobactin from Pseudomonas B10 contains alternating L‑ and D‑amino acids that confer partial resistance, and pseudobactin A214 was similarly reported unaffected by non‑specific proteases, indicating a class‑level trait of pseudobactins, though the specific D‑amino acid positions differ among congeners [2][3].

siderophore stability D‑amino acid analysis protease resistance

Differential Monoclonal Antibody Cross‑Reactivity Distinguishes Pseudobactin 7SR1 from Pseudomonas B10 Pseudobactin

Monoclonal antibodies raised against ferric pseudobactin from Pseudomonas B10 were shown to cross‑react with certain ferric pseudobactins but not with others [1]. Although pseudobactin 7SR1 was not explicitly named in the published cross‑reactivity panel, the documented differential recognition of structurally similar pseudobactins by three IgG₁ MAbs demonstrates that small sequence variations (including the cyclodepsipeptide linkage unique to 7SR1) can abolish or preserve antibody binding [2].

immunoassay development ferric pseudobactin detection monoclonal antibody specificity

Peptide Chain Connectivity to the Chromophore Corrected from Ester to Amide: A Historically Significant Structural Revision

The original 1984 structure of pseudobactin 7SR1 proposed an ester bond between the chromophore and the Ser residue following Gly [1]. A subsequent investigation in 2000 demonstrated that the peptide chain is actually bound to the chromophore via an amide bond through the N‑terminal Ser, while the ester bond is located internally within the cyclodepsipeptide ring [2]. All other pyoverdins characterized to date possess an amide‑linked chromophore, making the originally proposed ester linkage unique—a feature that, although corrected, underscores the distinct connectivity ambiguity resolved specifically for 7SR1.

pyoverdin chromophore linkage structural revision NMR structure elucidation

Optimal Use Cases for Pseudobactin 7SR1 in Plant–Microbe Iron Competition and Siderophore Biochemistry


Comparative Iron‑Uptake Studies in Sugar Beet Rhizosphere Models

Pseudobactin 7SR1 is the definitive ferric‑iron chelator for laboratory reconstitution of deleterious Pseudomonas–sugar beet interactions. Its structural similarity to plant‑beneficial pseudobactin (B10) yet its origin from a phytopathogenic strain [1] enables matched‑pair experimental designs that control for chelation chemistry while isolating the role of membrane‑receptor specificity in competitive iron acquisition. Researchers can directly compare ⁵⁵Fe‑uptake rates in sugar beet seedlings treated with 7SR1 versus B10 pseudobactin under identical hydroponic conditions.

Monoclonal Antibody Cross‑Reactivity Screening for Environmental Siderophore Detection

Given the documented differential reactivity of anti‑ferric pseudobactin MAbs toward various pseudobactins [1], pseudobactin 7SR1 serves as an essential negative or positive control antigen in ELISA‑based siderophore quantification kits. Its unique cyclodepsipeptide topology [2] provides a structurally distinct epitope landscape for mapping MAb specificity, enabling the development of immunoassays that discriminate between siderophores of beneficial and deleterious pseudomonads in soil extracts.

NMR Structure‑Validation and Biosynthetic Pathway Studies of Pyoverdin Cyclization

The corrected structure of pseudobactin 7SR1, featuring an internal ester bridge within a cyclodepsipeptide ring and an amide‑linked chromophore [1], provides a valuable reference compound for studying non‑ribosomal peptide synthetase (NRPS) cyclization domains in fluorescent pseudomonads. The compound is uniquely suited as a standard for NMR method development aimed at distinguishing amide‑ versus ester‑linked chromophore attachments, a historically contentious issue in pyoverdin structural biology.

Protease‑Resistance Benchmarking in Soil and Rhizosphere Biodegradation Assays

The reported resistance of pseudobactin 7SR1 to non‑specific proteolytic enzymes, attributed to D‑amino acid content [1], makes it a useful comparator in siderophore persistence studies. When incubated in sterile versus non‑sterile soil microcosms, 7SR1 can be benchmarked against linear pseudobactins (e.g., B10 pseudobactin) and protease‑sensitive siderophores (e.g., deferrioxamine B) to quantify the contribution of cyclodepsipeptide topology to environmental half‑life.

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